Benzo[d]isoxazol-7-amine
CAS No.: 88237-22-3
Cat. No.: VC2567218
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88237-22-3 |
|---|---|
| Molecular Formula | C7H6N2O |
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | 1,2-benzoxazol-7-amine |
| Standard InChI | InChI=1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2 |
| Standard InChI Key | YQTMYTBXEPKNOP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)N)ON=C2 |
| Canonical SMILES | C1=CC2=C(C(=C1)N)ON=C2 |
Introduction
Chemical Structure and Properties
Benzo[d]isoxazol-7-amine consists of a bicyclic structure with a benzene ring fused to an isoxazole ring, with an amino group (-NH2) at the 7-position. This structural arrangement confers specific physicochemical properties that influence its behavior in biological systems.
Structural Features
The compound shares structural similarities with other benzisoxazole derivatives, including the related compound Benzo[d]isoxazol-6-amine (CAS: 828300-70-5). The latter has a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol . By comparison, Benzo[d]isoxazol-7-amine would maintain the same molecular formula and weight, differing only in the position of the amino group.
The structural characteristics of benzisoxazole compounds can be understood through comparison with similar derivatives found in the scientific literature:
Physicochemical Properties
While specific experimental data for Benzo[d]isoxazol-7-amine is limited in the provided sources, its physicochemical properties can be inferred from related compounds. As with similar heterocyclic structures, it likely exhibits:
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Appearance: Solid at room temperature
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Solubility: Limited water solubility, but likely soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide
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Hydrogen bonding capabilities: The presence of the amino group confers hydrogen bond donor properties
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Aromatic character: The compound exhibits aromaticity due to its benzene and isoxazole rings
The fusion of the benzene ring with isoxazole plays a crucial role in determining biological activity, as evidenced by research on related compounds where removal of this structural feature led to loss of activity .
Synthetic Approaches
Alternative Synthetic Approaches
For benzisoxazole derivatives, several synthetic strategies have been documented:
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Cyclization reactions of appropriately substituted amino compounds
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Modification of pre-existing isoxazole rings
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Ring-forming reactions involving nitrile oxides
The synthesis of analogous compounds like 2-aminobenzoxazoles has been achieved through cyclization of aminophenols with N-cyanobenzensulfonamide (NCTS) in the presence of BF₃·Et₂O as a catalyst . This general approach might be adaptable for the synthesis of Benzo[d]isoxazol-7-amine with appropriate precursor selection.
Purification Methods
After synthesis, purification techniques commonly employed include:
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Column chromatography (typically using hexane/ethyl acetate solvent systems)
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Recrystallization from appropriate solvents
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Extraction processes involving organic solvents and aqueous washes
These purification methods are standard for benzisoxazole derivatives as evidenced in the synthesis of related compounds .
Comparative Analysis with Similar Compounds
Structural Analogs
The table below compares key features of Benzo[d]isoxazol-7-amine with structurally related compounds:
Structure-Function Relationships
Research on related compounds provides valuable insights into structure-function relationships that may apply to Benzo[d]isoxazol-7-amine:
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The presence of the benzisoxazole core appears critical for biological activity
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The position of substituents on the benzene ring significantly influences potency
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The intact fusion of benzene with isoxazole is essential for maintaining activity
As demonstrated in studies of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, compounds with disrupted benzisoxazole structures showed a complete loss of HIF-1α inhibitory activity .
Research Methods for Activity Assessment
Biological Assay Systems
When investigating the potential biological activities of Benzo[d]isoxazol-7-amine, several established assay systems would be appropriate:
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Dual-luciferase reporter assays for transcription factor inhibition assessment
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Binding affinity studies using isothermal titration calorimetry or surface plasmon resonance
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Cell proliferation and viability assays for anticancer activity evaluation
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Molecular docking and computational modeling for binding mode prediction
Such methodologies have been successfully employed in evaluating related benzisoxazole derivatives, as evidenced by research on HIF-1α inhibition, where a dual-luciferase gene reporter assay was utilized to measure transcriptional activity .
Structure Characterization Techniques
For comprehensive characterization of Benzo[d]isoxazol-7-amine, the following analytical methods would be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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High-Resolution Mass Spectrometry (HRMS)
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Infrared (IR) spectroscopy
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X-ray crystallography (for solid-state structure determination)
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Elemental analysis
These techniques have been applied to related compounds, such as Benzo[d]oxazol-2-amine, which was characterized using ¹H NMR, ¹³C NMR, and HRMS .
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